(1-Benzylcyclopropyl)methanamine: Structural Insights and Synthetic Applications
(1-Benzylcyclopropyl)methanamine: Structural Insights and Synthetic Applications
The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and medicinal chemistry applications of (1-Benzylcyclopropyl)methanamine .
[1]
Introduction
(1-Benzylcyclopropyl)methanamine (CAS: 91245-61-3 ) is a specialized amine building block used in medicinal chemistry.[1] It features a cyclopropane ring geminally substituted with a benzyl group and a methanamine (aminomethyl) moiety.[2]
This compound serves as a conformationally restricted analogue of phenethylamine and 2-phenyl-2-methylpropan-1-amine .[1] By incorporating the
Chemical Structure & Physicochemical Properties[2][3]
Structural Analysis
The core feature of (1-benzylcyclopropyl)methanamine is the quaternary carbon at position 1 of the cyclopropane ring. This substitution pattern creates a rigid "V-shaped" scaffold.[1]
-
Conformational Restriction: The cyclopropane ring prevents rotation around the C
-C bonds typical in acyclic alkyl chains. -
Vector Orientation: The benzyl and aminomethyl groups are fixed at an angle of approximately 60° relative to the ring plane, projecting into distinct spatial quadrants.
Key Properties Table
| Property | Value / Description |
| CAS Number | 91245-61-3 |
| IUPAC Name | [1-(Phenylmethyl)cyclopropyl]methanamine |
| Molecular Formula | C |
| Molecular Weight | 161.25 g/mol |
| LogP (Predicted) | 2.2 – 2.4 |
| pKa (Predicted) | 9.5 – 10.0 (Typical primary amine) |
| H-Bond Donors | 1 (NH |
| H-Bond Acceptors | 1 (N) |
| Appearance | Colorless to pale yellow oil (free base) |
Synthetic Methodologies
The synthesis of (1-benzylcyclopropyl)methanamine typically proceeds through the construction of the cyclopropane ring via dialkylation, followed by functional group reduction.
Primary Synthetic Route: Nitrile Alkylation & Reduction
This route is preferred for its scalability and the availability of starting materials.
Step 1: Cyclopropanation (Dialkylation)
Benzyl cyanide is doubly alkylated with 1,2-dibromoethane using a strong base. The acidity of the benzylic protons (
-
Reagents: Benzyl cyanide, 1,2-Dibromoethane, NaH (or KOH/DMSO, LiHMDS).
-
Intermediate: 1-Benzylcyclopropanecarbonitrile.[1]
Step 2: Nitrile Reduction The nitrile intermediate is reduced to the primary amine.[3]
-
Reagents: Lithium Aluminum Hydride (LiAlH
) in THF or Et O. -
Alternative: Catalytic hydrogenation (Raney Nickel, H
).
Experimental Protocol (General Procedure)
-
Cyclopropanation:
-
To a suspension of NaH (2.2 eq) in dry DMSO/THF, add benzyl cyanide (1.0 eq) dropwise at 0°C.
-
Stir for 30 min to generate the carbanion.
-
Add 1,2-dibromoethane (1.1 eq) slowly.[1]
-
Heat to 60°C for 3-5 hours. Quench with water, extract with EtOAc. Purify 1-benzylcyclopropanecarbonitrile by distillation or column chromatography.[1]
-
-
Reduction:
-
Dissolve the nitrile (1.0 eq) in anhydrous THF.
-
Add LiAlH
(2.0 eq) portion-wise at 0°C under Argon. -
Workup: Fieser quench (Water, 15% NaOH, Water). Filter the aluminum salts.
-
Concentrate the filtrate to obtain (1-benzylcyclopropyl)methanamine.[1] Convert to HCl salt for storage.
-
Synthesis Visualization
Caption: Two-step synthesis of (1-benzylcyclopropyl)methanamine from benzyl cyanide via cyclopropanation and reduction.
Medicinal Chemistry Applications
Pharmacophore & Bioisosterism
(1-Benzylcyclopropyl)methanamine acts as a bioisostere for:
- -Amino alcohols/amines: When used as a spacer.
-
Gem-dimethyl groups: The cyclopropane ring mimics a gem-dimethyl group but introduces additional strain-induced rigidity.[1]
Comparison with Phenethylamine:
-
Phenethylamine: Flexible ethyl chain; rotates freely, accessing multiple conformers.
-
(1-Benzylcyclopropyl)methanamine: The "ethyl" chain is part of the ring. The distance between the aromatic ring and the nitrogen is maintained, but the vector is fixed. This is valuable for mapping the steric requirements of receptor binding pockets (e.g., GPCRs, Transporters).
Monoamine Oxidase (MAO) Interaction
A critical distinction must be made between this compound and its lower homologue:
-
1-Benzylcyclopropylamine (Amine on ring): A known mechanism-based inactivator (suicide substrate) of MAO.[1] The radical mechanism involves ring opening of the cyclopropylamine radical cation.
-
(1-Benzylcyclopropyl)methanamine (Amine on CH
): The insertion of the methylene group (-CH -) insulates the cyclopropane ring from the immediate oxidation site.[1] Consequently, this molecule is typically a substrate or a competitive inhibitor, rather than a suicide inactivator. It does not readily undergo the ring-opening radical rearrangement required for covalent enzyme inhibition.
Structure-Activity Relationship (SAR) Diagram
Caption: Functional decomposition of the pharmacophore elements.[1]
Safety & Handling
-
Hazards: As a primary amine, the free base is corrosive and can cause skin burns and eye damage. It is likely an irritant to the respiratory tract.
-
Precursors: Benzyl cyanide is highly toxic (releases cyanide upon metabolism/hydrolysis) and must be handled in a well-ventilated fume hood.[1] 1,2-Dibromoethane is a potential carcinogen.
-
Storage: Store as the hydrochloride salt (solid) for improved stability. The free base (oil) absorbs CO
from the air (carbamate formation).
References
-
Benchchem. (2025).[3][5] (1-Benzylcyclopropyl)methanamine Product Data & Synthesis Overview. Retrieved from [1]
-
Silverman, R. B., & Zieske, P. A. (1985). "1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase".[1] Journal of Medicinal Chemistry, 28(12), 1953-1957.
-
Organic Syntheses. (1922).[4] "Benzyl Cyanide Synthesis Procedure". Org.[4][6][7] Synth. 2, 9. [1]
-
PubChem. (2025). "Compound Summary: (1-Benzylcyclopropyl)methanamine (CAS 91245-61-3)".[1] National Library of Medicine. [1]
Sources
- 1. americanelements.com [americanelements.com]
- 2. (1-Benzylcyclopropyl)methanamine | 91245-61-3 | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 7. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
